Tetranor-PGDM lactone-d6 is a deuterated derivative of tetranor prostaglandin D metabolite, which is a significant biomarker reflecting the biosynthesis of prostaglandin D2 in humans and mice. This compound features six deuterium atoms, specifically at positions 16, 16', 17, 17', 18, and 18'. It is primarily utilized as an internal standard in quantitative analyses of tetranor-PGDM, aiding in the determination of prostaglandin D2 metabolism. Tetranor-PGDM lactone-d6 is classified as a neuropeptide with various biological activities, including roles in inflammatory responses, platelet aggregation inhibition, and modulation of vascular smooth muscle relaxation .
The synthesis of tetranor-PGDM lactone-d6 involves multiple steps typically starting from arachidonic acid or its derivatives. The general method includes:
Technical details regarding specific reaction conditions, such as temperature, pressure, and catalysts used during each step, are often proprietary and may vary among different laboratories .
Tetranor-PGDM lactone-d6 has a complex molecular structure characterized by its lactone form, which is a cyclic ester. Key structural features include:
Data from spectroscopy techniques like nuclear magnetic resonance (NMR) and mass spectrometry confirm the presence of deuterium at specified positions, which is crucial for its identification and quantification in biological samples .
Tetranor-PGDM lactone-d6 participates in various chemical reactions relevant to its biological functions. Notable reactions include:
These reactions are essential for understanding its role in physiological processes and potential therapeutic applications .
The mechanism of action of tetranor-PGDM lactone-d6 primarily revolves around its role as a metabolite of prostaglandin D2. It modulates various biological processes through:
Tetranor-PGDM lactone-d6 exhibits several notable physical and chemical properties:
Quantitative analyses using liquid chromatography-tandem mass spectrometry have demonstrated its abundance in urine samples post-administration of prostaglandin D2, highlighting its utility in pharmacokinetic studies .
Tetranor-PGDM lactone-d6 has several scientific applications:
Research continues to explore new applications of tetranor-PGDM lactone-d6 within pharmacology and biochemistry due to its significant biological implications .
Tetranor-PGDM lactone-d6 is a deuterium-labeled analog of the endogenous prostaglandin D2 (PGD2) metabolite, specifically engineered with six deuterium atoms (D6) to enable precise mass spectrometric differentiation. The deuterium atoms are strategically incorporated at terminal methylene positions to maintain biochemical equivalence with the native compound while creating a predictable 6 Da mass shift. This labeling occurs at symmetric carbon positions, with literature describing variations in positional notation (e.g., 16,16,17,17,18,18 vs. 17,17',18,18',19,19') reflecting different numbering systems in prostaglandin chemistry [2] [5]. The isotopic distribution pattern shows >99% deuterium enrichment, which minimizes natural isotopic interference during mass analysis [2].
The deuterium labeling induces distinctive fragmentation patterns in mass spectrometry:
Table 1: Deuterium Labeling Patterns in Tetranor-PGDM Lactone-d6
Positional Notation | Deuteration Sites | Isotopic Purity | Key Mass Shift |
---|---|---|---|
16,16,17,17,18,18-d6 | Terminal carboxyl side chain | ≥99% | +6 Da |
17,17′,18,18′,19,19′-d6 | Alternative numbering system | ≥99% | +6 Da |
The molecular formula of tetranor-PGDM lactone-d6 (C16H16D6O6) directly corresponds to its non-deuterated analog (C16H22O6), with deuterium atoms replacing six hydrogen atoms at non-exchangeable positions [1] [2] [6]. This substitution results in a molecular weight of 316.4 g/mol compared to 310.346 g/mol for the native compound—a mass difference that is both analytically significant and chemically inert [2] [5].
Comparative analysis reveals:
Table 2: Molecular Parameters of Tetranor-PGDM Lactone and Its Deuterated Analog
Parameter | Tetranor-PGDM Lactone | Tetranor-PGDM Lactone-d6 | Analytical Significance |
---|---|---|---|
Molecular Formula | C16H22O6 | C16H16D6O6 | Isobaric separation not required |
Average MW | 310.346 g/mol | 316.4 g/mol | +6.054 Da shift |
Monoisotopic MW | 310.1416 g/mol | 316.1820 g/mol | HRMS differentiation |
Carbon Framework | Identical backbone | Identical backbone | Equivalent chemical behavior |
The core structure retains the native compound's stereospecific tricyclic system featuring a cyclopentane ring fused to a δ-valerolactone moiety. Absolute configuration is preserved as (4aR,5R,7aS) in the cyclopentane[b]pyran ring system, with deuterium labeling positioned away from chiral centers to maintain stereochemical integrity [1] [6]. The lactone ring (C16-O-C12) forms via intramolecular esterification between the C1 carboxyl group and the C15 hydroxyl group of the open-chain tetranor-PGDM precursor, creating a rigid, planar bicyclic structure that enhances chromatographic resolution [1] [3].
Key stereochemical features:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5